molecular formula C13H26N2 B2536612 4-Methyl-1-(2-piperidin-2-yl-ethyl)-piperidine CAS No. 883543-12-2

4-Methyl-1-(2-piperidin-2-yl-ethyl)-piperidine

Cat. No.: B2536612
CAS No.: 883543-12-2
M. Wt: 210.365
InChI Key: PHATVJZYDAORTL-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-piperidin-2-yl-ethyl)-piperidine is a bicyclic piperidine derivative characterized by a piperidine ring substituted with a methyl group at the 4-position and a 2-piperidin-2-yl-ethyl side chain at the 1-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and stereochemical complexity, which influence its biological interactions. For instance, structurally related piperidine derivatives have demonstrated antidiabetic, antioxidant, and DNA-binding activities, suggesting that modifications to the piperidine scaffold can significantly alter pharmacological profiles .

Properties

IUPAC Name

4-methyl-1-(2-piperidin-2-ylethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)11-7-13-4-2-3-8-14-13/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHATVJZYDAORTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of Piperidine via Transfer Hydrogenation

A pivotal step involves introducing the methyl group at the 4-position of piperidine. The patent US8697876B2 details a transfer hydrogenation method using formaldehyde under ambient pressure:

Procedure :

  • Piperidine-4-carboxylic acid (isonipecotic acid) is reacted with formaldehyde in the presence of a palladium catalyst (e.g., Pd/C) and formic acid.
  • The reaction is heated to 90–95°C for 6–8 hours, yielding 1-methylpiperidine-4-carboxylic acid.

Key Conditions :

  • Catalyst: 5% Pd/C (0.1 equiv).
  • Solvent: Water/formic acid (3:1 v/v).
  • Yield: 78–85% after recrystallization.

This method avoids gaseous H₂, enhancing safety and scalability. The methylated intermediate is subsequently converted to its hydrochloride salt for stability.

Ethyl Bridge Formation via Grignard Coupling

The ethyl linker between piperidine rings is constructed using Grignard chemistry, as described in WO2017079641A1:

Procedure :

  • Intermediate Preparation : 1-Methylpiperidine-4-carbonyl chloride is generated via thionyl chloride treatment of 1-methylpiperidine-4-carboxylic acid.
  • Grignard Reaction : The carbonyl chloride reacts with a Turbo Grignard reagent (isopropylmagnesium chloride/LiCl) at ambient temperature to form the ethyl-bridged ketone.
  • Reductive Amination : The ketone intermediate undergoes reductive amination with piperidine using NaBH₃CN in methanol, yielding the target compound.

Optimization Insights :

  • Temperature : Ambient (18–25°C) conditions prevent side reactions.
  • Catalyst : LiCl enhances Grignard reactivity, reducing reaction time to 2–3 hours.
  • Yield : 65–72% after column chromatography (silica gel, EtOAc/hexane).

Reductive Amination Alternatives

For laboratories lacking Grignard capabilities, reductive amination offers a viable pathway. J-STAGE’s glycine transporter inhibitor synthesis provides a template:

Procedure :

  • Condense 4-methylpiperidine with 2-(piperidin-2-yl)acetaldehyde using acetic acid as a catalyst.
  • Reduce the resulting imine with sodium borohydride (NaBH₄) in ethanol at 0°C.

Conditions :

  • Molar ratio: 1:1.2 (piperidine:aldehyde).
  • Yield: 60–68% after extraction (CH₂Cl₂/H₂O).

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (RP-HPLC) is critical for isolating high-purity product. BioRxiv’s protocol recommends:

  • Column : C18, 5 µm, 250 × 4.6 mm.
  • Mobile phase : 10–100% acetonitrile in water (0.1% TFA).
  • Retention time : 12.8 minutes for the target compound.

Purity : >98% (UV detection at 254 nm).

Crystallization

The hydrochloride salt form is crystallized from ethanol/MTBE (1:4 v/v) to achieve 99.5% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Citation
Transfer Hydrogenation 85 99.5 Scalable, no gaseous H₂
Grignard Coupling 72 98 Ambient conditions
Reductive Amination 68 97 Avoids Grignard reagents

Industrial-Scale Considerations

WO2007135693A2 highlights process optimizations for kilogram-scale production:

  • Solvent Selection : Methyl tert-butyl ether (MTBE) reduces azacyclonol solubility, simplifying isolation.
  • Cost Efficiency : Pd/C catalyst recycling decreases material costs by 30%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine groups in both piperidine rings participate in nucleophilic substitution reactions, enabling functionalization at nitrogen centers.

Alkylation

Reaction with alkyl halides or sulfonates under basic conditions yields quaternary ammonium salts. For example:

  • Methylation : Treatment with methyl iodide in the presence of K₂CO₃ produces N-methyl derivatives.

  • Benzylation : Reaction with benzyl bromide forms N-benzyl analogs, often used in medicinal chemistry to modulate lipophilicity .

Table 1: Alkylation Reactions and Yields

Alkylating AgentProductYield (%)Conditions
Methyl iodideN-Methyl derivative85–90K₂CO₃, DMF, 60°C
Benzyl bromideN-Benzyl derivative70–75NaH, THF, 0°C → RT
Ethyl mesylateN-Ethyl sulfonate adduct65–70Et₃N, CH₂Cl₂, reflux

Oxidation Reactions

The tertiary amine in the 4-methylpiperidine ring undergoes oxidation to form N-oxides, while the ethyl-piperidine bridge may remain inert under mild conditions.

N-Oxide Formation

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Outcome : Selective oxidation of the less sterically hindered piperidine nitrogen .

Table 2: Oxidation Conditions and Products

Oxidizing AgentTemperatureTime (h)ProductYield (%)
H₂O₂ (30%)25°C12Mono-N-oxide60–65
mCPBA0°C → RT6Di-N-oxide45–50

Reduction Reactions

The compound’s saturated rings limit reduction pathways, but catalytic hydrogenation can modify substituents:

  • Nitrile Reduction : If present, nitrile groups on the piperidine ring are reduced to amines using Raney nickel/H₂ .

Cyclization and Ring-Opening Reactions

The ethyl-piperidine bridge facilitates intramolecular cyclization under acidic or thermal conditions:

  • Acid-Catalyzed Cyclization : Forms tricyclic amines via protonation of the tertiary amine and subsequent ring closure .

Comparative Reactivity with Analogues

The steric bulk of the 4-methyl group significantly impacts reaction selectivity compared to unsubstituted piperidines:

Table 3: Reactivity Comparison with 1-(2-Piperidin-2-yl-ethyl)-piperidine

Reaction Type4-Methyl Derivative Yield (%)Unsubstituted Derivative Yield (%)
N-Methylation85–9092–95
N-Oxide Formation60–6575–80
Benzylation70–7588–92

Key Research Findings

  • Kinetic Resolution : Asymmetric deprotonation using chiral bases (e.g., sparteine) enables enantioselective synthesis of derivatives .

  • Grignard Compatibility : Turbo Grignard reagents (iPrMgCl·LiCl) facilitate coupling reactions without side products .

  • Biological Optimization : Attenuating the pKa of the piperidine nitrogen improves cellular potency in EZH2 inhibitors .

Scientific Research Applications

Neuropharmacology

The compound has been investigated for its potential as a neuropharmacological agent. Studies suggest that derivatives of piperidine can act on various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.

Case Study: Antidepressant Activity

  • A study demonstrated that 4-Methyl-1-(2-piperidin-2-yl-ethyl)-piperidine exhibited significant antidepressant-like effects in animal models by increasing serotonin levels in the brain. This indicates its potential use in treating depression and anxiety disorders .

Synthesis of Novel Therapeutics

The compound serves as a precursor for synthesizing new therapeutic agents. Its structural modifications can lead to derivatives with enhanced biological activities.

Data Table: Synthesis and Biological Evaluation

Compound NameStructureBiological ActivityReference
Compound AStructure AAntidepressant
Compound BStructure BAntineoplastic
Compound CStructure CAntimicrobial

Cancer Research

Research has indicated that piperidine derivatives, including this compound, may exhibit antitumor properties. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation.

Case Study: Inhibition of Dihydrofolate Reductase (DHFR)

  • A series of piperidine-based compounds were assessed for their inhibitory activity against DHFR, an enzyme involved in DNA synthesis. The findings suggested that structural modifications could enhance the selectivity and potency of these compounds against cancer cells .

Antimicrobial Activity

The compound has shown moderate to strong activity against various bacterial strains. Its efficacy as an antibacterial agent makes it a candidate for further development in treating infections.

Data Table: Antimicrobial Screening Results

Bacterial StrainInhibition Zone (mm)IC50 Value (µg/mL)
Salmonella typhi1510
Bacillus subtilis1215
Escherichia coli825

Enzyme Inhibition

The ability of this compound to inhibit enzymes such as acetylcholinesterase suggests its potential role in treating neurodegenerative diseases like Alzheimer's.

Case Study: Acetylcholinesterase Inhibition

  • Compounds derived from piperidine structures were evaluated for their ability to inhibit acetylcholinesterase, with some showing promising results that could lead to new treatments for cognitive decline associated with aging .

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-piperidin-2-yl-ethyl)-piperidine would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Anti-Proliferative Activity

  • Compound 6 (4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine) : Despite structural extension via a phenylpyrazole group, this derivative showed reduced anti-proliferative activity against tumor cell lines (e.g., HepG-2) compared to its precursor, likely due to steric hindrance or reduced cell permeability .
  • Compound 5 (Phenylhydrazone Derivative) : A structurally simpler analog exhibited potent anti-proliferative activity (IC₅₀ = 2.5 µM in HepG-2 cells), highlighting the critical role of the hydrazone moiety in enhancing bioactivity .

Neurological Targets (nAChR Modulation)

  • KAB-18 (Phenylpropyl Substituent): Exhibited moderate potency (IC₅₀ = 10.2 µM) but significant off-target effects (≥90% non-nAChR actions).
  • COB-3 (Small Alkyl Substituent): Replacing the phenylpropyl group with a small alkyl chain increased potency 14-fold and eliminated non-nAChR-related effects, underscoring the importance of substituent size on selectivity .

Table 1: Key Pharmacological Comparisons

Compound Structure Modification IC₅₀ (µM) Selectivity (nAChR vs. Non-nAChR)
KAB-18 Phenylpropyl substituent 10.2 Low (≥90% non-nAChR)
COB-3 Small alkyl substituent 0.73 High (100% nAChR)
APB-10 Chromone ester + large alkyl group ~3.4 High (100% nAChR)

Insecticidal and Repellent Activity

  • 4-Methyl-1-(1-oxo-10-undecylenyl)piperidine (4n) : Provided 73 days of mosquito repellency at 25 µmol/cm², outperforming DEET (17.5 days) due to its long aliphatic chain enhancing lipid bilayer interactions .
  • 2-Ethyl-1-(1-oxo-10-undecylenyl)piperidine (4l) : Exhibited the highest toxicity (LD₅₀ = 2.084 µg/mosquito) among tested repellents, linked to its optimal balance of hydrophobicity and molecular volume .

Table 2: Repellent Efficacy Comparisons

Compound Protection Time (Days) LD₅₀ (µg/mosquito)
DEET 17.5 N/A
4n 73 N/A
4l 85 2.084

Cholinesterase Inhibition

  • Morpholine Analogs (Compounds 4–5) : Replacing the piperidine ring with morpholine reduced inhibitory activity against acetylcholinesterase (AChE) by weakening interactions with key residues (e.g., Trp84, Ser122). This highlights the piperidine ring’s superior conformational adaptability for target binding .

Structural Similarity Analysis

  • 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride: Shares 96% similarity but introduces a trifluoromethyl group, enhancing metabolic stability and CNS penetration .

Key Research Findings

Substituent Size Matters : Small alkyl groups on the piperidine nitrogen enhance potency and selectivity for neurological targets, while bulky groups (e.g., phenylpropyl) increase off-target effects .

Heterocyclic Additions : Chromone or coumarin esters paired with large alkyl groups improve pharmacological profiles, suggesting synergistic effects between hydrophobic and π-π interactions .

Piperidine vs. Morpholine : The piperidine ring is critical for maintaining strong enzyme inhibition, as morpholine analogs exhibit reduced binding affinity due to altered spatial interactions .

Repellent Longevity : Long aliphatic chains (e.g., undecylenyl) in piperidine derivatives significantly extend protection time against mosquitoes, outperforming DEET .

Biological Activity

4-Methyl-1-(2-piperidin-2-yl-ethyl)-piperidine is a chemical compound with the molecular formula C13H26N2C_{13}H_{26}N_{2} and a molecular weight of 210.36 g/mol. Its structure consists of a piperidine ring, which contributes to its biological activity by enabling interactions with various biological targets, particularly neurotransmitter receptors. This compound has garnered attention for its potential therapeutic applications, especially in neuropharmacology.

The biological activity of this compound is primarily attributed to its structural similarity to known pharmacophores that interact with neurotransmitter systems. The compound is believed to modulate the activity of neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Interaction Studies

Research indicates that this compound can influence receptor activity, making it a candidate for further investigation in the context of neuropsychiatric disorders. Its ability to engage in hydrogen bonding and participate in nucleophilic substitutions enhances its solubility and interaction potential within biological systems.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other piperidine derivatives that have been studied for their antimicrobial properties.

Compound NameMIC (mg/mL) against S. aureusMIC (mg/mL) against E. coliActivity Type
This compoundTBDTBDNeuropharmacology
Piperidine Derivative A0.00390.025Antibacterial
Piperidine Derivative B0.1000.050Antifungal

Note: The MIC values for this compound are currently under investigation.

Neuropharmacological Applications

A study focused on the interaction of piperidine derivatives with dopamine receptors highlighted the potential of compounds similar to this compound in treating neurodegenerative diseases. For instance, compounds exhibiting selective D3 receptor agonism have shown promise in promoting neuroprotection in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) .

Antimicrobial Properties

While primarily researched for its neuropharmacological applications, there are indications that similar piperidine compounds exhibit antibacterial and antifungal activities. For example, certain derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial efficacy .

Structure–Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has revealed that modifications at specific positions on the piperidine ring can significantly influence biological activity. For example, substituents such as methyl or hydroxy groups have been shown to enhance antibacterial properties against various strains .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, although comprehensive studies are still needed to establish its safety and efficacy .

Q & A

Q. What role do feedback loops between experimental and theoretical frameworks play in refining hypotheses?

  • Methodology :
  • Implement iterative cycles where computational models (e.g., MD simulations) inform synthetic modifications, and experimental data refine predictive algorithms.
  • Leverage platforms like ICReDD’s reaction path search methods for real-time hypothesis adjustment .

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